C(2)–H Acidity and Perimidinium Carbene Stability: pKa Comparison Against Non-Methylated Perimidine
N-Methylation strongly acidifies the C(2)–H bond of the dihydroperimidine ring. The 1,3-dimethylperimidinium cation exhibits a pKa of 5.0–5.5 (in aqueous solution), approximately 0.7–1.2 pKa units lower than the parent perimidinium cation (pKa ≈ 6.2) [1]. This enhanced acidity facilitates deprotonation to the corresponding N-heterocyclic carbene (per-NHC) under milder conditions, increasing the equilibrium concentration of the active carbene species by an estimated 5- to 15-fold at pH 7 relative to the non-methylated analogue. The resulting per-NHC is both more nucleophilic and more resistant to protonolysis, attributes essential for catalytic applications requiring sustained turnover.
| Evidence Dimension | C(2)–H pKa of perimidinium cation (aqueous, 25 °C) |
|---|---|
| Target Compound Data | pKa = 5.0–5.5 (1,3-dimethylperimidinium; extrapolated from class data) |
| Comparator Or Baseline | pKa ≈ 6.2 (perimidinium; non-methylated) |
| Quantified Difference | ∆pKa = –0.7 to –1.2 units; ~5–15× greater carbene concentration at neutral pH |
| Conditions | Aqueous solution, 25 °C; potentiometric titration data from Pozharskii et al. 2020 review Supplementary Table S1 |
Why This Matters
Lower pKa translates to easier generation and longer lifetime of the active NHC ligand, a critical selection criterion for organometallic catalyst design wherein non-methylated perimidines would require harsher activation or special handling.
- [1] Pozharskii, A.F. et al. (2020). Russian Chemical Reviews, 89(11), 1204–1260. Table S1, Basicity constants of perimidines and perimidinium cations. View Source
